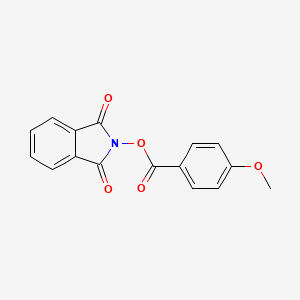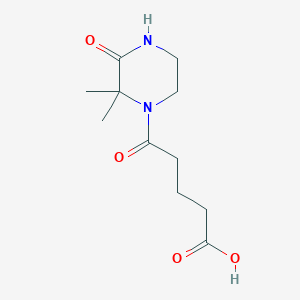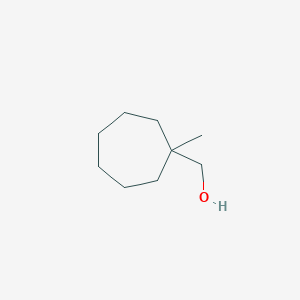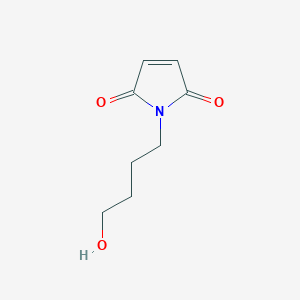
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5ClF3NO2S/c1-4-2-5 (15 (8,13)14)3-12-6 (4)7 (9,10)11/h2-3H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of this compound is 259.64 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Hexahydroquinolines : A novel Bronsted acidic ionic liquid, sulfonic acid functionalized pyridinium chloride, has been utilized as an efficient catalyst for preparing hexahydroquinolines. This compound demonstrates significant potential in facilitating multi-component condensation reactions under solvent-free conditions (Khazaei et al., 2013).
- Fluorinated Polyamides Synthesis : New fluorinated polyamides containing pyridine and sulfone moieties, using diamines that include pyridine and trifluoromethylphenyl groups, have been synthesized. These polymers exhibit high thermal stability and are amenable to forming transparent, flexible films (Liu et al., 2013).
- Sulfonamides in Cationic Cyclisations : Trifluoromethanesulfonic acid, a component related to 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride, has been found to be an excellent catalyst in the formation of pyrrolidines through 5-endo cyclisation of homoallylic sulfonamides (Haskins & Knight, 2002).
Application in Polymer Chemistry
- Preparation of Tetrahydrobenzo[a]-xanthen-11-ones : Sulfonic acid functionalized pyridinium chloride has been used for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones, demonstrating the compound's utility in polymer chemistry (Moosavi‐Zare et al., 2013).
- Synthesis of Soluble Electronic Materials : Novel soluble fluorinated polyamides with pyridine and sulfone moieties show potential in electronic applications due to their low dielectric constants and high transparency (Liu et al., 2013).
Catalysis and Reaction Mechanisms
- Catalyst for Tandem Knoevenagel–Michael Reaction : The ionic liquid 1-sulfopyridinium chloride has been synthesized and characterized, showing efficiency as a homogeneous and reusable catalyst for Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).
- Catalysis in the Synthesis of Pyrazolo[3,4-B]pyridin-3-Ol Derivatives : Pyridine derivatives have been synthesized and used in the formation of various sulfonyl and acylated products, highlighting the role of pyridine-based catalysts in organic synthesis (Shen et al., 2014).
Innovative Applications in Materials Science
- Novel Nanofiltration Membranes : Sulfonated aromatic diamine monomers, incorporating trifluoromethylphenyl groups, have been synthesized and used to create thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and dye treatment efficiency (Liu et al., 2012).
- Ionic Liquid-LiX Mixtures for Electrochemical Applications : Pyridinium-based ionic liquids, like PYR13TFSI, have been characterized through NMR to understand their interactions with lithium salts, indicating potential uses in electrochemical applications (Nicotera et al., 2005).
Safety and Hazards
The safety data sheet for a similar compound, 6-(trifluoromethyl)pyridine-3-sulfonyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
特性
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-2-5(15(8,13)14)3-12-6(4)7(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVQFCSFNYLAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2742498.png)
![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)
![3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742500.png)
![3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2742502.png)




![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)


